molecular formula C19H28N4O3S B2582117 4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171425-56-1

4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2582117
CAS No.: 1171425-56-1
M. Wt: 392.52
InChI Key: URLXTEOUPNDFOM-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a pyrazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the Benzamide Core: The pyrazole derivative is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide core.

    Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide derivative with N-butyl-N-methylsulfamoyl chloride in the presence of a base like pyridine to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-6-7-12-22(5)27(25,26)17-10-8-16(9-11-17)19(24)20-18-13-15(4)21-23(18)14(2)3/h8-11,13-14H,6-7,12H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXTEOUPNDFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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